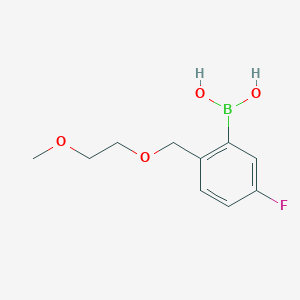

(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid

Description

(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated phenyl ring substituted with a (2-methoxyethoxy)methyl group. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to the unique electronic and steric properties imparted by its substituents. The fluorine atom at the 5-position enhances electrophilicity, while the (2-methoxyethoxy)methyl group provides hydrophilicity and flexibility, making it suitable for applications such as Suzuki-Miyaura cross-coupling reactions or as a functional component in glucose-sensing hydrogels .

Properties

IUPAC Name |

[5-fluoro-2-(2-methoxyethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-2-3-9(12)6-10(8)11(13)14/h2-3,6,13-14H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQLLLGBSKKXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)COCCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation . One common method includes the reaction of 5-fluoro-2-((2-methoxyethoxy)methyl)phenyl) with a boron source under controlled conditions to introduce the boronic acid group . The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, where the addition of a B-H bond over an alkene or alkyne is rapid and efficient . The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications in pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: Conversion to the corresponding alcohol or ketone.

Reduction: Formation of the corresponding alkane.

Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

(5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-((2-methoxyethoxy)methyl)phenyl)boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an electrophilic partner to form a new carbon-carbon bond . This process is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Electronic Differences

The substituent at the 2-position of the phenyl ring critically influences the compound’s reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

2.2. Reactivity and Stability

- Suzuki-Miyaura Coupling : The (2-methoxyethoxy)methyl group in the target compound improves solubility in aqueous or polar solvents, facilitating homogeneous reaction conditions compared to analogs like (5-Fluoro-2-(isopropoxymethyl)phenyl)boronic acid, which may require co-solvents .

- Transesterification Stability : The linear ether chain in the target compound is less prone to steric hindrance during transesterification compared to branched analogs (e.g., isopropoxy derivatives), which may hinder boronic ester formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.